molecular formula C15H20N2O5S B2571260 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide CAS No. 1396560-76-1

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2571260
CAS No.: 1396560-76-1
M. Wt: 340.39
InChI Key: OYKYBFGMHCPMJU-UHFFFAOYSA-N
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Description

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide is a synthetic carboxamide derivative featuring a 1,4-thiazepane ring system substituted with a 5-oxo group and a 3,4,5-trimethoxyphenyl moiety. This compound belongs to a broader class of thiazepane derivatives investigated for diverse biological activities, including herbicidal properties . The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in medicinal chemistry, often associated with tubulin polymerization inhibition and anticancer activity . However, in this compound, its primary reported activity is herbicidal, as demonstrated in preliminary screenings .

Properties

IUPAC Name

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-20-11-6-9(7-12(21-2)14(11)22-3)16-15(19)10-8-23-5-4-13(18)17-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKYBFGMHCPMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves the use of reagents such as trimethoxybenzene derivatives and coupling agents to attach the aromatic group to the thiazepane ring.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues within the 1,4-Thiazepane-3-carboxamide Series

The target compound is part of a series where the R-group (attached to the carboxamide nitrogen) is varied. Key analogues and their biological profiles include:

R-Group Biological Activity (Herbicidal) Activity Against Rape Activity Against Barnyard Grass Reference
3,4,5-Trimethoxyphenyl Moderate Yes Weak
4-Methoxyphenyl High Yes Weak
4-Chlorobenzyl Moderate Yes Weak
4-(Trifluoromethyl)phenyl Low Yes Weak

Key Findings :

  • The 3,4,5-trimethoxyphenyl-substituted derivative exhibits moderate herbicidal activity against rape (Brassica napus), comparable to 4-chlorobenzyl analogues but less potent than 4-methoxyphenyl derivatives .
  • All tested thiazepane carboxamides showed weak activity against barnyard grass (Echinochloa crus-galli), suggesting selectivity for dicotyledonous weeds .
Functional Analogues with the 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl group is a critical structural element in compounds targeting tubulin polymerization, a mechanism exploited in anticancer drug design. Notable examples include:

2.2.1. Combretastatin A-4 Derivatives

Combretastatin A-4 (CA-4), a natural stilbene derivative, and its prodrugs (e.g., sodium phosphate salt 1n ) are potent tubulin inhibitors with anticancer activity. While structurally distinct from the thiazepane carboxamide, CA-4 derivatives share the 3,4,5-trimethoxyphenyl group and highlight the importance of this substituent in bioactivity .

2.2.2. Gallic Acid-Derived Indanones

Compound 8 (2-(3,4-methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone), a gallic acid derivative, demonstrates potent anticancer activity via tubulin inhibition. Unlike the herbicidal thiazepane carboxamide, compound 8 targets cancer cells (IC₅₀ values in nanomolar ranges) and exhibits low acute toxicity (safe up to 300 mg/kg in mice) .

Comparative Table :

Compound Core Structure Primary Activity Mechanism (If Known) Toxicity/Safety
5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide 1,4-Thiazepane Herbicidal Not fully elucidated Not reported
Combretastatin A-4 Prodrug (1n) Stilbene derivative Anticancer Tubulin polymerization inhibition Preclinical evaluation
Compound 8 Indanone Anticancer Tubulin polymerization inhibition Safe up to 300 mg/kg

Mechanistic and Structural Insights

  • Herbicidal vs. Anticancer Activity: The 3,4,5-trimethoxyphenyl group’s role varies with scaffold context. In thiazepane carboxamides, it contributes to herbicidal activity, possibly through interference with plant-specific metabolic pathways. In indanones or stilbenes, it enhances tubulin binding, disrupting mitosis in cancer cells .
  • Solubility Considerations : Unlike combretastatin A-4 prodrugs (e.g., 1n ), which are modified for aqueous solubility, the thiazepane carboxamide’s solubility profile remains unstudied but may limit its agricultural or pharmaceutical applications .

Biological Activity

5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

C14H16N2O4S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Research indicates that 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide acts primarily as a kinase inhibitor , specifically targeting ERK1/2 pathways. This inhibition is crucial for the treatment of diseases mediated by these kinases, such as certain cancers and inflammatory conditions .

Antimicrobial Properties

A series of studies have evaluated the antimicrobial activity of thiazepane derivatives. For instance, compounds similar to 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide exhibited significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values reported were as low as 10.7 μmol/mL for certain derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study published in 2017 synthesized various thiazepane derivatives for antimicrobial testing. Among these, compounds with structural similarities to 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide showed potent activity against both Gram-positive and Gram-negative bacteria. The best-performing compound had an MIC of 10.7 μmol/mL against Staphylococcus aureus .

Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of thiazepane derivatives. The results indicated that treatment with 5-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-3-carboxamide led to a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) compared to untreated controls. The compound's ability to induce cell cycle arrest at the G2/M phase was particularly noted .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC (μmol/mL)Effect Observed
AntimicrobialStaphylococcus aureus10.7Significant growth inhibition
AnticancerMCF-7 (breast cancer)N/AInduction of apoptosis
AnticancerHeLa (cervical cancer)N/ACell cycle arrest at G2/M phase

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